

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyridazinone Derivatives

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Compound of Interest

Compound Name: 6-(Ethoxycarbonyl)pyridazine-3-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus is a "magic moiety" or "privileged scaffold" in medicinal chemistry, recognized for the diverse and significant biological activities its derivatives possess.^{[1][2]} This guide offers an in-depth comparison of the structure-activity relationships (SAR) for pyridazinone derivatives across key therapeutic areas, providing the causal insights behind experimental designs and supporting data for drug development professionals.

The Pyridazinone Scaffold: A Versatile Core for Drug Design

Pyridazin-3(2H)-one, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is the foundational structure for this class of compounds.^{[1][3]} Its chemical properties, including the capacity for hydrogen bonding and multiple sites for substitution, make it an ideal starting point for creating vast libraries of compounds with varied pharmacological profiles.^{[3][4]} These derivatives have been extensively investigated for cardiovascular, anti-inflammatory, and anticancer activities, among others.^{[1][5][6]}

The primary points for chemical modification on the pyridazinone ring are the nitrogen atom at position 2 (N2), and the carbon atoms at positions 4, 5, and 6 (C4, C5, C6). Each of these positions plays a critical role in defining the molecule's interaction with biological targets.

Caption: General structure of the 3(2H)-pyridazinone core with key substitution points.

SAR for Cardiotonic Activity: Targeting Phosphodiesterase III (PDE3)

Much of the pioneering research on pyridazinones focused on their cardiovascular effects, leading to the development of several clinical candidates.[5] These agents typically function as positive inotropes and vasodilators by selectively inhibiting the phosphodiesterase III (PDE3) enzyme, which increases intracellular cyclic adenosine monophosphate (cAMP).[7]

Key SAR Insights:

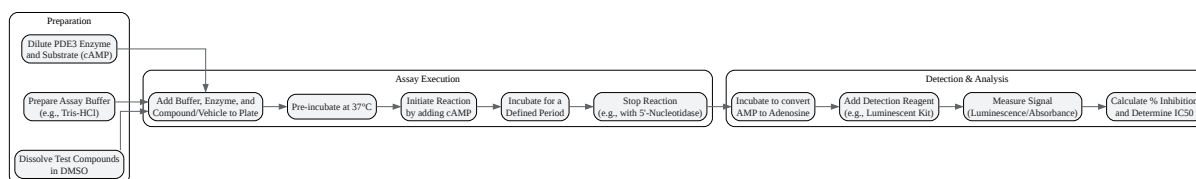
- **C6 Position:** Substitution at the C6 position with a phenyl ring or other aromatic systems is crucial for potent cardiotonic activity. The nature and substitution pattern on this aromatic ring significantly modulate the compound's potency and selectivity.[7]
- **N2 Position:** The presence of an acetamide side chain linked to the lactam nitrogen at the N2 position has been shown to enhance activity.[3]
- **C4/C5 Positions:** Modifications at the C4 and C5 positions, such as the introduction of methyl groups or creating a dihydro-pyridazinone ring, can fine-tune the pharmacological profile, including oral activity and duration of action. For instance, compounds like CI-914 and CI-930, which feature a methyl group, were found to be more effective than earlier non-methylated analogs.[7]

Comparative Data of Pyridazinone-Based Cardiotonic Agents

Compound	Key Structural Features	Target	Potency (IC50)	Reference
Pimobendan	Dihydropyridazinone with a benzimidazole group at C6.	PDE3	~0.3 μ M	[7]
Levosimendan	Pyridazinone-phenylhydrazone derivative.	Calcium Sensitizer, PDE3 Inhibitor	~10 μ M (PDE3)	[8]
CI-930	4,5-dihydro-5-methyl-6-phenyl-3(2H)-pyridazinone derivative.	PDE3	Potent inotrope	[7][9]
MCI-154	6-(4-pyridyl) derivative.	PDE3	Potent inotrope and vasodilator	[7]

Experimental Workflow: PDE3 Inhibition Assay

This protocol outlines a standard method for determining the in vitro inhibitory activity of test compounds against the PDE3 enzyme.



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Caption: Workflow for a typical in vitro PDE3 inhibition assay.

Step-by-Step Protocol: PDE3 Inhibition Assay

- **Compound Preparation:** Dissolve test pyridazinone derivatives in 100% DMSO to create stock solutions. Serially dilute the compounds in assay buffer to achieve final desired concentrations.
- **Reaction Mixture:** In a 96-well plate, add the assay buffer, the diluted PDE3 enzyme solution, and the test compound or vehicle (DMSO control).
- **Pre-incubation:** Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.
- **Reaction Initiation:** Start the enzymatic reaction by adding the substrate, cAMP.
- **Incubation:** Incubate the reaction mixture for 30 minutes at 37°C.
- **Reaction Termination:** Stop the reaction by adding a solution containing 5'-nucleotidase, which will convert the product (AMP) into adenosine.

- **Detection:** After a further incubation period, add a detection reagent (e.g., a luminescent adenosine quantification kit) and measure the signal using a plate reader.
- **Data Analysis:** Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

SAR for Anticancer Activity: Targeting Kinases and Cell Proliferation

The pyridazinone scaffold has emerged as a promising framework for the development of anticancer agents.^[10] These derivatives often target key proteins involved in cancer cell proliferation and survival, such as various protein kinases (e.g., VEGFR-2) or inhibit cell cycle progression.^{[11][12]}

Key SAR Insights:

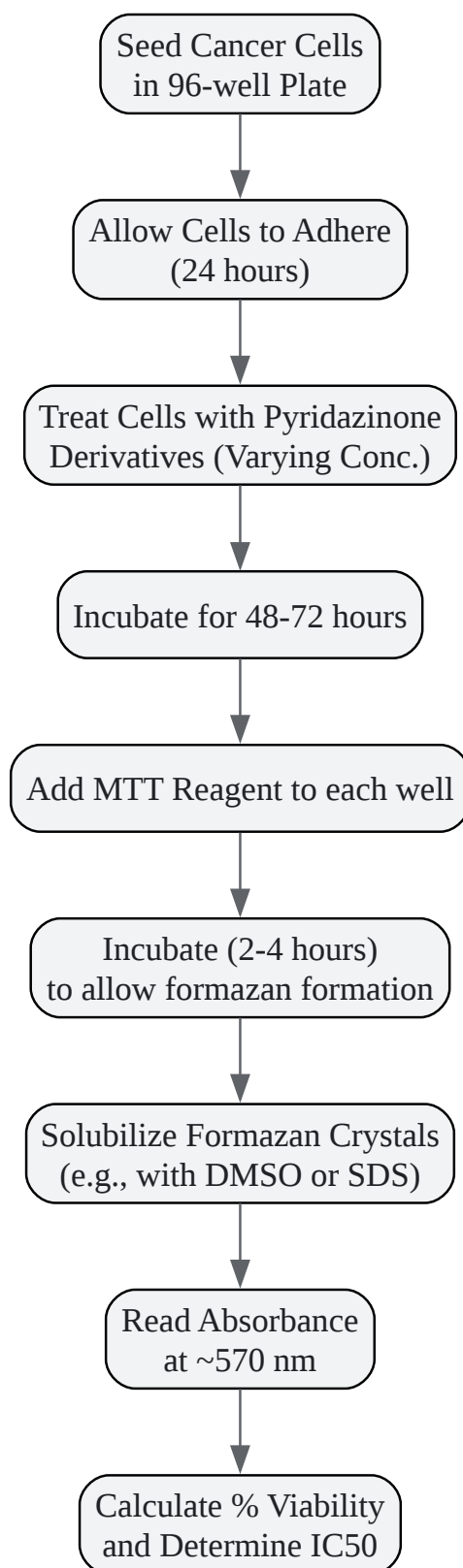
- **Diarylurea Moiety:** Inspired by multi-kinase inhibitors like sorafenib, the incorporation of a diarylurea moiety has been a successful strategy. The pyridazinone ring acts as a bioisosteric replacement for the pyridine ring in sorafenib, maintaining crucial hydrogen bonding interactions with the target kinase.^[10]
- **C6 Substitutions:** Large aromatic or heteroaromatic groups at the C6 position are generally favored for potent anticancer activity. These groups often fit into hydrophobic pockets of kinase active sites.
- **N2 Substitutions:** The N2 position is a key point for introducing side chains that can improve solubility, modulate pharmacokinetic properties, or establish additional interactions with the target.
- **Quinoline Moiety:** The introduction of a quinoline moiety to the pyridazinone core has been shown to result in potent cytotoxicity against various cancer cell lines, including renal and non-small cell lung cancer.^[12]

Comparative Data of Pyridazinone-Based Anticancer Agents

Compound Series	Target(s)	Key Structural Features	Activity Range (GI50/IC50)	Reference
Diarylurea Derivatives	VEGFR-2, various kinases	Pyridazinone core with diarylurea side chain.	1.66–100 μM (GI50)	[11]
Quinoline Hybrids	Tubulin, various	Pyridazinone fused with a quinoline system.	2.2 - 2.9 μM (IC50)	[12]
Olaparib (Marketed Drug)	PARP	Contains a fused pyridazinone-phthalazinone core.	0.015 μM (IC50)	[12]
Talazoparib (Marketed Drug)	PARP	Contains a fused pyridazinone-phthalazinone core.	0.0002 μM (IC50)	[12]

Experimental Workflow: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.



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Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.

Step-by-Step Protocol: MTT Assay

- **Cell Seeding:** Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Remove the medium and add fresh medium containing serial dilutions of the pyridazinone test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to calculate the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

SAR for Anti-inflammatory Activity: Targeting PDE4 and COX Enzymes

Pyridazinone derivatives are also recognized for their anti-inflammatory properties, often achieved through the inhibition of enzymes like cyclooxygenases (COX) or phosphodiesterase type 4 (PDE4).^{[4][13][14]} Reducing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as gastrointestinal lesions, is a key driver for developing new agents in this class.^[4]

Key SAR Insights:

- **PDE4 Inhibition:** For PDE4 inhibition, pyridazinone derivatives bearing an indole moiety have shown promise. The indole group appears to form key interactions within the active site of the PDE4B isoenzyme.[15]
- **COX Inhibition:** To achieve COX inhibition, substitutions at the C6 position with heterocyclic rings and the presence of an acetamide side chain at N2 are beneficial for raising analgesic and anti-inflammatory action with reduced ulcerogenic effects.[3]
- **3-O-Substitution:** The introduction of 3-O-substituted benzyl groups has also been found to confer significant anti-inflammatory activity.[2][3]

Comparative Data of Pyridazinone-Based Anti-inflammatory Agents

Compound Series	Target(s)	Key Structural Features	Activity Metric	Reference
Indole-Pyridazinones	PDE4B	Indole moiety at C4	Selective PDE4B inhibition	[15]
Emorfazone (Marketed)	COX	4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone	Analgesic & Anti-inflammatory	[3]
Fused Heterocycles	PDE4	Pyrazolo[3,4-d]pyridazinone	Paw edema reduction in mice	[3]

Comparative Analysis and Future Directions

A cross-comparison of SAR studies reveals several overarching principles for designing pyridazinone derivatives:

- **The C6 Position as a Potency Driver:** Across all three major therapeutic areas, the C6 position is consistently the most critical site for introducing large, often aromatic, substituents that largely define the compound's potency and target selectivity.

- The N2 Position for Pharmacokinetic Tuning: The N2 position is an ideal site for attaching side chains that can modulate solubility, metabolic stability, and other pharmacokinetic properties without drastically altering the core pharmacophore interaction.
- Target-Specific Ring Modifications: While C6 and N2 are universally important, modifications to the pyridazinone ring itself (e.g., saturation to dihydropyridazinone) appear more specific to the target class, being particularly important for cardiotoxic agents.

Future research should focus on developing derivatives with dual or multiple activities, such as anticancer agents that also possess antimicrobial properties to help immunocompromised patients.[10] Furthermore, leveraging computational modeling and in silico screening can help predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel derivatives, accelerating the identification of promising clinical candidates.[16]

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